The compound Ada-RYYRIK-NH2 is synthesized through advanced organic chemistry techniques, particularly those involving asymmetric synthesis and dynamic kinetic resolution. These methodologies are crucial for producing compounds with specific stereochemical configurations, which are often essential for their biological activity.
Ada-RYYRIK-NH2 can be classified as an organic compound with potential applications in pharmaceuticals due to its structural features that may interact with biological targets. It is also categorized under amines, which are known for their diverse roles in chemical reactions and biological processes.
The synthesis of Ada-RYYRIK-NH2 typically involves several steps, including the use of chiral ligands and catalysts. One notable method is the dynamic kinetic asymmetric amination, which allows for the formation of chiral amines from racemic substrates. This process often employs palladium-catalyzed reactions, where the choice of ligand significantly influences the yield and enantioselectivity of the product .
The molecular structure of Ada-RYYRIK-NH2 includes a central carbon framework with specific stereogenic centers that contribute to its chiral nature. The presence of the amine group suggests potential hydrogen bonding capabilities, influencing its interaction with biological molecules.
Ada-RYYRIK-NH2 can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its amine group allows it to act as a nucleophile, making it suitable for further functionalization.
The mechanism by which Ada-RYYRIK-NH2 exerts its effects is likely related to its ability to interact with specific biological targets, such as enzymes or receptors. This interaction may involve:
Research into similar compounds suggests that their mechanisms often involve modulation of enzymatic activity or receptor binding, leading to desired physiological effects.
Ada-RYYRIK-NH2 has potential applications in several areas:
The nociceptin opioid peptide (NOP) receptor, initially termed opioid receptor-like 1 (ORL1), represents the fourth member of the opioid receptor family alongside mu (μ), delta (δ), and kappa (κ) opioid receptors. Cloned in 1994 via homology screening strategies, this G protein-coupled receptor (GPCR) shares approximately 60% sequence homology with classical opioid receptors, particularly within transmembrane domains 2, 3, and 7 [2] [6] [8]. Despite this structural kinship, the NOP receptor exhibits distinctive pharmacological characteristics. Crucially, it demonstrates negligible binding affinity for traditional opioid alkaloids (e.g., morphine) or endogenous opioid peptides (e.g., β-endorphin, enkephalins, dynorphins) and remains insensitive to blockade by the universal opioid antagonist naloxone [2] [6] [8]. This unique ligand recognition profile established the NOP receptor as an "orphan" receptor until the 1995 discovery of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ) [2] [5] [8]. The N/OFQ-NOP receptor system is now recognized as a critical neuromodulatory network widely distributed throughout the central and peripheral nervous systems, influencing diverse physiological processes including nociception, mood, reward, learning, motor control, and immune function [1] [2] [4].
The NOP receptor belongs to the Class A (rhodopsin-like) family of GPCRs. Structural studies, including X-ray crystallography of the receptor bound to antagonists, reveal a canonical seven-transmembrane helix bundle [2]. Key residues within the binding pocket, particularly D130³.³² (Ballesteros-Weinstein numbering) in transmembrane helix 3 (TM3), are critical for ligand interaction. This aspartate residue forms a conserved ionic interaction with the N-terminal amino group of N/OFQ, analogous to interactions observed in classical opioid receptors [2]. However, specific amino acid variations within the NOP receptor binding pocket (e.g., A²¹⁶⁵.³⁹, V²⁷⁹⁶.⁵¹-Q²⁸⁰⁶.⁵²-V²⁸¹⁶.⁵³, T³⁰⁵⁷.³⁹ compared to corresponding residues in μ, δ, and κ receptors) account for its selectivity for N/OFQ over opioid peptides and its insensitivity to naloxone [2]. Mutagenesis studies converting these NOP residues to their opioid receptor counterparts can confer opioid ligand binding without severely disrupting N/OFQ affinity [2].
The NOP receptor signals primarily via pertussis toxin-sensitive Gαᵢ/Gαₒ proteins, leading to canonical inhibitory effects:
Additionally, NOP receptor activation engages diverse signaling cascades:
Table 1: NOP Receptor Signaling Pathways and Functional Outcomes
Primary G Protein Coupling | Downstream Effectors | Key Functional Outcomes | References |
---|---|---|---|
Gαᵢ/Gαₒ | ↓ Adenylyl Cyclase → ↓ cAMP | Modulation of gene expression, neuronal excitability | [2] [4] [8] |
Gαᵢ/Gαₒ | ↑ GIRK channels | Membrane hyperpolarization, reduced neuronal firing | [4] [6] |
Gαᵢ/Gαₒ | ↓ Voltage-gated Ca²⁺ channels (N, P/Q-type) | Reduced neurotransmitter release (e.g., glutamate, GABA, substance P) | [4] [5] |
Gαq/Gα₁₄ (Context-dependent) | ↑ Phospholipase C (PLC) → ↑ IP₃/DAG → ↑ PKC | Modulation of receptor sensitivity, enzyme activity | [4] |
Gαᵢ/Gαₒ / βγ subunits | ↑ MAP Kinase pathways (ERK, p38, JNK) | Transcriptional regulation, cell growth/survival, synaptic plasticity | [4] [8] |
Gαᵢ/Gαₒ / βγ subunits | ↑ Phospholipase A2 (PLA₂) | Arachidonic acid metabolism, inflammatory mediator production | [4] |
Gα₁₆ (Heterologous systems) | ↑ STAT3 phosphorylation | Modulation of gene expression (e.g., immune-related) | [4] |
Importantly, the NOP receptor also demonstrates coupling to pertussis toxin-insensitive G proteins (e.g., Gαz, Gα₁₄, Gα₁₆) in certain experimental systems, contributing to the diversity of its cellular responses [4] [6]. The receptor's extracellular loops (ECLs), especially the highly acidic ECL2, play a crucial role in ligand binding (particularly for the basic C-terminal residues of N/OFQ) and receptor activation [1] [2].
Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) generated by post-translational processing of its precursor protein, prepronociceptin (PPN) [2] [5] [7]. Its discovery in 1995 by two independent groups resolved the orphan status of the NOP receptor [5] [8]. N/OFQ exhibits structural homology to dynorphin A (a κ-opioid receptor agonist), particularly within its basic mid-to-C-terminal region. However, a critical distinction is the presence of Phe¹ at its N-terminus, instead of the Tyr¹ conserved in all classical opioid peptides, explaining its selectivity for NOP over μ, δ, and κ receptors [1] [2] [8].
Structure-activity relationship (SAR) studies identified the N/OFQ(1-13) fragment (FGGFTGARKSARK-NH₂) as the minimal sequence retaining high affinity and functional activity comparable to the full-length peptide. The C-terminal region (positions 14-17, LANQ) contributes minimally to receptor interaction or activation [1] [2]. The N-terminal "message" domain (FGGFTG, residues 1-6) binds deep within the transmembrane helical bundle of the NOP receptor, anchored by the ionic interaction between its protonated N-terminal amino group and D130³.³² [2]. The highly basic "address" domain (residues 8-13, RKSARK) interacts with the negatively charged ECL2 of the receptor, stabilizing the active conformation [1] [2].
N/OFQ and the NOP receptor are expressed throughout the nervous system, including the cortex, amygdala, hypothalamus, periaqueductal gray (PAG), locus coeruleus, rostral ventromedial medulla (RVM), dorsal root ganglia (DRG), and spinal cord dorsal horn [4] [5] [6]. This widespread distribution underlies its involvement in diverse physiological functions:
The discovery of the N/OFQ-NOP system opened avenues for therapeutic intervention in pain, addiction, mood disorders, and more. However, the peptide nature of N/OFQ limits its therapeutic utility due to poor metabolic stability, lack of blood-brain barrier penetration, and potential promiscuity. This spurred efforts to develop smaller, more stable, and selective synthetic ligands (agonists, antagonists, partial agonists) for the NOP receptor [1] [3] [8].
A significant breakthrough came from screening combinatorial hexapeptide libraries. This approach identified several potent and selective NOP receptor ligands, notably Ac-RYYRWK-NH₂, Ac-RYYRWR-NH₂, and Ac-RYYRIK-NH₂ [1] [10]. Unlike N/OFQ fragments, these hexapeptides lack the N-terminal FGGF motif. Instead, they share a highly basic core structure rich in Arg (R) and Tyr (Y) residues. Remarkably, despite minimal sequence similarity to N/OFQ, Ac-RYYRIK-NH₂ and its analogs bind the NOP receptor with nanomolar affinity and exhibit high selectivity over classical μ, δ, and κ opioid receptors [1] [10].
The precise binding site of Ac-RYYRIK-NH₂ within the NOP receptor remains an active area of investigation, with studies suggesting different possibilities:
Table 2: Key Hexapeptide Ligands Derived from Combinatorial Library Screening for NOP Receptor
Peptide | Sequence | Relative NOP Affinity | Functional Profile (Varied by Assay) | References |
---|---|---|---|---|
Ac-RYYRIK-NH₂ | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂ | High (nM range) | Partial Agonist / Antagonist / Full Agonist (Context-dependent) | [1] [3] [10] |
Ac-RYYRWK-NH₂ | Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH₂ | High | Partial Agonist / Antagonist | [1] [10] |
Ac-RYYRWR-NH₂ | Ac-Arg-Tyr-Tyr-Arg-Trp-Arg-NH₂ | High | Antagonist / Weak Partial Agonist | [1] [10] |
Ac-RYYLWR-NH₂ | Ac-Arg-Tyr-Tyr-Leu-Trp-Arg-NH₂ | Moderate | Antagonist | [1] |
Ac-RYYRIK-NH₂ exhibits a particularly intriguing and complex pharmacological profile. Depending on the assay system (e.g., [³⁵S]GTPγS binding, inhibition of cAMP accumulation, mouse vas deferens bioassay) and tissue preparation, it can function as a:
This functional versatility makes Ac-RYYRIK-NH₂ a valuable tool for probing NOP receptor function and activation mechanisms. Furthermore, its relatively small size compared to N/OFQ makes it an attractive scaffold for structure-activity relationship (SAR) studies aimed at optimizing affinity, selectivity, stability, and functional efficacy (e.g., developing pure agonists or antagonists). Key modifications explored include:
Beyond being a pharmacological tool, Ac-RYYRIK-NH₂ served as the foundation for designing chimeric peptides. Hybrid molecules combining the RYYRIK motif with fragments of the native N/OFQ sequence (e.g., P1: Ac-RYYRIK-AAARKSARKLANQ-NH₂; P4-P7: Ac-RYYRIK fused to N/OFQ fragments at N-terminus) were synthesized to probe modular interactions between receptor domains and potentially create ligands with novel properties (e.g., higher affinity, biased signaling) [1]. These hybrid peptides demonstrated that positioning the RYYRIK motif at the N-terminus (as in P1, P4-P7) often resulted in compounds with partial agonist or antagonist profiles, supporting the importance of the hexapeptide motif's location and its interaction with specific receptor regions [1].
CAS No.: 3225-82-9
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6